molecular formula C8H9N3 B1279988 2-(Dimethylamino)nicotinonitrile CAS No. 60138-76-3

2-(Dimethylamino)nicotinonitrile

Cat. No.: B1279988
CAS No.: 60138-76-3
M. Wt: 147.18 g/mol
InChI Key: AGKVQTZVCHITEU-UHFFFAOYSA-N
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Description

2-(Dimethylamino)nicotinonitrile is a useful research compound. Its molecular formula is C8H9N3 and its molecular weight is 147.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Alzheimer's Disease Diagnosis

2-(Dimethylamino)nicotinonitrile derivatives, like DDNP and FDDNP, have been used in positron emission tomography for diagnosing Alzheimer's Disease. The derivative FDDNP, in particular, has shown effectiveness in identifying neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer disease patients (Škofic et al., 2005), (Shoghi-Jadid et al., 2002).

Corrosion Inhibition

Derivatives of this compound, like furanylnicotinamidine, have been studied for their corrosion inhibition properties, particularly on carbon steel in acidic solutions. These derivatives demonstrate high inhibition efficiency, making them potential candidates for corrosion prevention in industrial applications (Fouda et al., 2020).

Organic Synthesis

This compound is utilized in the synthesis of various organic compounds, including nicotinonitrile and diazepin derivatives, which have potential applications in multiple fields. It acts as a reagent for creating ethyl nicotinates and nicotinonitriles, which are important in chemical synthesis (Al-Sheikh, 2011), (Dyachenko, 2019).

Antitumor Activities

Several nicotinonitrile derivatives, including those of this compound, have been synthesized and evaluated for their antitumor activities. These compounds have shown promising results in cytotoxicity tests against various tumor cell lines, suggesting potential applications in cancer therapy (Ibrahim et al., 2018).

Corrosion Inhibition in Steel

4(N,N-dimethylamino) benzaldehyde nicotinic hydrazone, a derivative of this compound, has been studied as a corrosion inhibitor for mild steel in acidic solutions. Its effectiveness in preventing corrosion makes it a valuable chemical in industrial maintenance and preservation (Singh et al., 2016).

Molecular Docking Studies

This compound has been involved in molecular docking studies to understand its interaction with biological molecules. This research is significant for drug design and understanding molecular interactions in biological systems (Dubey et al., 2013).

Photophysical Studies

Nicotinonitrile derivatives, including this compound, have been studied for their photophysical properties. These studies contribute to the development of materials for optical devices and light-emitting materials (Ahipa et al., 2014).

Safety and Hazards

While specific safety data for 2-(Dimethylamino)nicotinonitrile was not found, it’s important to handle all chemicals with appropriate safety measures .

Biochemical Analysis

Biochemical Properties

2-(Dimethylamino)nicotinonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with protein kinase CK2, an enzyme involved in various cellular processes. The interaction between this compound and protein kinase CK2 leads to the inhibition of the enzyme’s activity, which can affect cell growth and hormonal activity . Additionally, this compound can bind to other proteins and enzymes, altering their function and activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in human adrenocortical carcinoma cells, this compound has been shown to decrease the secretion of certain hormones and induce apoptosis . This compound can also modulate gene expression, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the binding of this compound to protein kinase CK2 results in the inhibition of the enzyme’s activity . This inhibition can lead to changes in gene expression and cellular function. Additionally, this compound can interact with other proteins and enzymes, altering their activity and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under ambient conditions . Its effects on cells can vary depending on the duration of exposure and the specific cellular context.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and behavior. For example, high doses of this compound can induce toxic effects and alter cellular metabolism . It is essential to determine the appropriate dosage to avoid adverse effects and achieve the desired outcomes in research studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound can be metabolized by enzymes involved in the pyridine pathway . These interactions can affect metabolic flux and the levels of metabolites in cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the localization and accumulation of this compound within specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and effects on cellular function.

Properties

IUPAC Name

2-(dimethylamino)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-11(2)8-7(6-9)4-3-5-10-8/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKVQTZVCHITEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20485678
Record name 2-(dimethylamino)nicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20485678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60138-76-3
Record name 2-(dimethylamino)nicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20485678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.